molecular formula C18H21FN2O2S B2807945 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1421485-58-6

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2807945
CAS No.: 1421485-58-6
M. Wt: 348.44
InChI Key: ZYEOEMQUIROLDD-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that features a combination of dimethylamino, hydroxyethyl, fluorophenyl, and thioacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the dimethylamino phenyl intermediate: Starting with a dimethylamino benzene derivative, a Friedel-Crafts acylation could be performed to introduce the acetamide group.

    Introduction of the hydroxyethyl group: This could be achieved through a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.

    Attachment of the fluorophenyl thio group: The final step might involve a thiolation reaction where a fluorophenyl thiol is reacted with the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorophenyl thio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-chlorophenyl)thio)acetamide
  • N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-bromophenyl)thio)acetamide

Uniqueness

The presence of the fluorophenyl thio group in N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-21(2)15-7-3-13(4-8-15)17(22)11-20-18(23)12-24-16-9-5-14(19)6-10-16/h3-10,17,22H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEOEMQUIROLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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